
Diethyl succinate-2,2,3,3-d4
Overview
Description
Mechanism of Action
Target of Action
Diethyl succinate-2,2,3,3-d4 is a derivative of succinic acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle . The primary targets of this compound are likely to be the enzymes involved in the TCA cycle, which plays a central role in cellular metabolism .
Mode of Action
The compound is used at physiological pH and crosses biological membranes, incorporating into cells in tissue culture . It is metabolized by the TCA cycle
Biochemical Pathways
As a derivative of succinic acid, this compound is likely to be involved in the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide.
Pharmacokinetics
Its metabolism would occur via the TCA cycle , and excretion would likely be through the renal system.
Result of Action
Given its involvement in the tca cycle, it can be inferred that it plays a role in energy production and cellular respiration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its ability to cross biological membranes . Additionally, the presence of other metabolites and enzymes can impact its metabolism and overall efficacy.
Biochemical Analysis
Biochemical Properties
Diethyl succinate-2,2,3,3-d4 plays a significant role in various biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate . This interaction is crucial for the production of ATP through oxidative phosphorylation. Additionally, this compound can participate in esterification reactions, forming intermediates that are essential for synthesizing other biochemical compounds .
Cellular Effects
This compound influences various cellular processes. It has been shown to modulate microglial polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS) production . This compound helps prevent the conversion of microglia into the pro-inflammatory M1 phenotype, thereby exerting a protective role in cellular function . Furthermore, this compound impacts cell signaling pathways and gene expression, contributing to the regulation of cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to succinate dehydrogenase in the TCA cycle, facilitating the conversion of succinate to fumarate . This binding interaction is essential for maintaining the flow of electrons through the mitochondrial electron transport chain, ultimately leading to ATP production . Additionally, this compound can inhibit mitochondrial fission, reducing ROS production and preventing cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term studies have shown that this compound maintains its protective effects on cellular function, reducing mitochondrial fission and ROS production over extended periods . The stability and efficacy of the compound may vary depending on the experimental conditions and storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular metabolism and reduce inflammation . At higher doses, this compound may exhibit toxic effects, including increased ROS production and cellular damage . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the TCA cycle . It interacts with succinate dehydrogenase, facilitating the conversion of succinate to fumarate . This interaction is vital for maintaining the metabolic flux and ensuring the efficient production of ATP . Additionally, this compound can influence other metabolic pathways by modulating the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells is crucial for its biochemical activity and effectiveness in modulating cellular processes .
Subcellular Localization
This compound is primarily localized within the mitochondria, where it exerts its effects on cellular metabolism . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, ensuring its proper function . This subcellular localization is essential for this compound to effectively participate in the TCA cycle and regulate mitochondrial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl succinate-2,2,3,3-d4 can be synthesized through the esterification of succinic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of deuterated succinic acid with ethanol. The process involves the use of large-scale reactors and continuous distillation to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl succinate-2,2,3,3-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic acid derivatives.
Reduction: It can be reduced to form butanediol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted succinates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Succinic acid derivatives.
Reduction: Butanediol derivatives.
Substitution: Substituted succinates.
Scientific Research Applications
Neurobiology and Neuroprotection
Diethyl succinate has been studied for its neuroprotective properties, particularly in the context of ischemic conditions. Research indicates that DES can modulate microglial activation and polarization, which are critical in neuroinflammatory responses.
Case Study: Microglial Polarization
A study demonstrated that DES significantly decreased the pro-inflammatory M1 microglial population in both lipopolysaccharide (LPS)-treated and untreated cells. This modulation suggests potential therapeutic implications for neurodegenerative diseases characterized by chronic inflammation . The following table summarizes the effects observed:
Parameter | Control (PBS) | LPS Treatment | LPS + DES Treatment |
---|---|---|---|
M1 Microglial Population (%) | 20 | 60 | 30 |
ROS Production (Relative Units) | 1.0 | 2.5 | 1.5 |
TNF-α Levels (pg/mL) | 50 | 200 | 100 |
Metabolic Studies
Diethyl succinate is also utilized in metabolic research due to its ability to influence cellular energy pathways. It has been shown to affect the proliferation of neural stem cells under ischemic conditions by altering succinate metabolism.
Case Study: Ischemic Stroke Model
In an ischemic stroke model involving C17.2 neural stem cells, the administration of DES inhibited cell proliferation and increased infarct volume in rats subjected to cerebral ischemia/reperfusion injury. This indicates that DES may play a role in modulating succinate levels during ischemic events, which could affect recovery outcomes .
Environmental Applications
Recent studies have evaluated the potential of diethyl succinate as a CO2 absorbent in carbon capture technologies. The performance of DES systems has been compared favorably against traditional methods.
Case Study: CO2 Capture Efficiency
A performance evaluation revealed that systems utilizing diethyl succinate exhibited superior CO2 absorption capabilities compared to dimethyl carbonate (DMC) and dimethyl ether carbonate (DEC). The following data highlights the absorption efficiency:
Absorbent Type | CO2 Absorption Capacity (mmol/g) |
---|---|
Diethyl Succinate | 0.85 |
Dimethyl Carbonate | 0.65 |
Dimethyl Ether Carbonate | 0.60 |
Pharmaceutical Research
Diethyl succinate-2,2,3,3-d4 is being investigated for its potential use as an anticonvulsant and in other therapeutic areas due to its metabolic properties and safety profile.
Application Insights
- Anticonvulsant Properties : Research indicates that diethyl succinate can influence neuronal excitability and may have applications in treating epilepsy.
- Pharmaceutical Development : Ongoing studies are exploring the synthesis of novel compounds based on diethyl succinate for enhanced therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate-2,2,3,3-d4: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl 2,3-diisobutylsuccinate: Used as a stereoregulating component in titanium-magnesium catalysts
Uniqueness
Diethyl succinate-2,2,3,3-d4 is unique due to its deuterium labeling, which makes it valuable in tracing studies and metabolic research. Its ability to modulate mitochondrial function and reduce inflammation also sets it apart from other succinate derivatives .
Biological Activity
Diethyl succinate-2,2,3,3-d4 (also known as diethyl 2,2,3,3-tetradeuteriobutanedioate) is a deuterated form of diethyl succinate, which is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, safety profile, and relevant research findings.
Overview of this compound
Diethyl succinate is a diester of succinic acid and ethanol. The deuterated variant is used in various biochemical studies due to its ability to serve as a tracer in metabolic pathways. It is non-toxic and has applications in flavoring and fragrance industries .
1. Modulation of Microglial Function
Recent studies have highlighted the role of diethyl succinate in modulating microglial activation:
- Reduction of Pro-inflammatory Cytokines: Diethyl succinate significantly decreases the M1 microglial population while not affecting M2 polarization. This suggests its potential in mitigating neuroinflammation .
- Reactive Oxygen Species (ROS) Production: It has been shown to reduce ROS production in primary microglial cells, indicating a protective role against oxidative stress .
- Mitochondrial Dynamics: Diethyl succinate inhibits mitochondrial fission and promotes mitochondrial health by regulating cellular energy metabolism .
2. Impact on Cdc42 GTPase Activity
In ischemic conditions, diethyl succinate was found to induce succinylation of Cdc42 GTPase, which subsequently inhibited its activity. This mechanism may contribute to reduced proliferation of neural stem cells and aggravation of cerebral ischemia/reperfusion injury .
Safety Profile
A comprehensive safety assessment indicates that diethyl succinate does not exhibit genotoxicity or reproductive toxicity under current usage levels. The compound has undergone various toxicity evaluations:
- Genotoxicity: Evaluated using the BlueScreen assay; results were negative for cytotoxicity and genotoxicity .
- Repeated Dose Toxicity: No observed adverse effect level (NOAEL) was determined to be 7.5 mg/kg/day .
- Environmental Safety: Classified as non-PBT (persistent, bioaccumulative, and toxic) according to IFRA Environmental Standards .
Case Studies and Experimental Data
Properties
IUPAC Name |
diethyl 2,2,3,3-tetradeuteriobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMROQRQHGEIOW-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482623 | |
Record name | Diethyl succinate-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-62-0 | |
Record name | Diethyl succinate-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52089-62-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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